cis-N,N-Diethyl-2-iodocyclopropanecarboxamide
Overview
Description
Cis-N,N-Diethyl-2-iodocyclopropanecarboxamide is a useful research compound. Its molecular formula is C8H14INO and its molecular weight is 267.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
cis-N,N-Diethyl-2-iodocyclopropanecarboxamide serves as a precursor in synthetic chemistry, enabling the construction of complex molecules through various catalytic and coupling reactions. For example, it is used in the AlCl3-catalyzed [3 + 2] cycloaddition reaction with aromatic aldehydes, yielding diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates. These reactions exhibit high diastereoselectivities and yield products with significant structural complexity, useful in medicinal chemistry and material science (Yang et al., 2011). Similarly, this compound is involved in copper-free Sonogashira coupling, leading to the efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones. This process highlights its utility in constructing bicyclic structures with high yields and significant potential in developing pharmacologically active compounds (de Carné-Carnavalet et al., 2012).
Mechanistic Insights in Drug Metabolism
The compound also finds relevance in understanding the metabolic pathways of therapeutic agents. For instance, studies on cis-mafosfamide, a stable analogue of cis-4-hydroxycyclophosphamide, provide insights into the activation mechanisms of mafosfamide and the role of thiols in cyclophosphamide metabolism. These findings help in elucidating the biotransformation processes of cyclophosphamide, a widely used chemotherapeutic agent, thereby contributing to the optimization of cancer treatment regimens (Kwon et al., 1987).
Chirality and Drug Design
The research also extends to the exploration of chirality and its implications in drug design and pharmacology. Studies focusing on cis- and trans-2-aminocyclohexanecarboxamides and their derivatives offer a pathway to producing compounds with varied stereochemical configurations. These derivatives provide a foundational understanding of how substituent configuration can influence biological activity, which is crucial for the design of enantioselective drugs (Göndös et al., 1991).
Advancements in Coordination Chemistry
Furthermore, this compound plays a role in advancing coordination chemistry, where its derivatives facilitate the study of complex formation and isomerization processes. These studies are pivotal in developing novel coordination compounds with potential applications ranging from catalysis to materials science (Hanekom et al., 2005).
Properties
IUPAC Name |
(1S,2S)-N,N-diethyl-2-iodocyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-3-10(4-2)8(11)6-5-7(6)9/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCGMGMQICLJSS-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@@H]1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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